2-(Benzyloxy)-5-bromo-3-iodopyridine
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Overview
Description
2-(Benzyloxy)-5-bromo-3-iodopyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a benzyloxy group at the 2-position, a bromine atom at the 5-position, and an iodine atom at the 3-position of the pyridine ring. It is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-bromo-3-iodopyridine typically involves multiple steps, starting from commercially available pyridine derivatives. One common method includes:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-bromo-3-iodopyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Substitution: Formation of substituted pyridines with various functional groups.
Coupling: Formation of biaryl compounds.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
2-(Benzyloxy)-5-bromo-3-iodopyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds and probes.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the synthesis of materials with specific properties, such as fluorescent probes.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-bromo-3-iodopyridine depends on its specific application
Electrophilic Aromatic Substitution: The benzyloxy group can activate the pyridine ring towards electrophilic attack.
Coupling Reactions: The halogen atoms can participate in palladium-catalyzed coupling reactions to form new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
2-Benzyloxy-1-methylpyridinium triflate: Used as a reagent for the synthesis of benzyl ethers and esters.
2-Benzyloxyphenol: Used in the synthesis of hydroquinone derivatives and as a reagent for the preparation of polypeptides.
Uniqueness
2-(Benzyloxy)-5-bromo-3-iodopyridine is unique due to the presence of both bromine and iodine atoms on the pyridine ring, which allows for diverse reactivity and the ability to participate in multiple types of chemical reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Properties
CAS No. |
1361342-93-9 |
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Molecular Formula |
C12H9BrINO |
Molecular Weight |
390.01 g/mol |
IUPAC Name |
5-bromo-3-iodo-2-phenylmethoxypyridine |
InChI |
InChI=1S/C12H9BrINO/c13-10-6-11(14)12(15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
KFSCKQXUKGCVJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=N2)Br)I |
Origin of Product |
United States |
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